molecular formula C11H19NO B13161232 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 68066-54-6

3-Propyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B13161232
CAS No.: 68066-54-6
M. Wt: 181.27 g/mol
InChI Key: XEQFDHSBOUPCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyl-3-azabicyclo[331]nonan-9-one is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the azabicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one can be achieved through a one-pot tandem Mannich annulation. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine, yielding the desired azabicyclo[3.3.1]nonane derivatives in good yields (up to 83%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl compounds.

    Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.

    Substitution: Oximes, hydrazones, and azines.

Scientific Research Applications

3-Propyl-3-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. For example, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-3-azabicyclo[3.3.1]nonan-9-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and potential applications. This compound’s structural features make it a valuable scaffold for various synthetic and research purposes.

Properties

CAS No.

68066-54-6

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

3-propyl-3-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C11H19NO/c1-2-6-12-7-9-4-3-5-10(8-12)11(9)13/h9-10H,2-8H2,1H3

InChI Key

XEQFDHSBOUPCSI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2CCCC(C1)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.